molecular formula C23H30N2O3S B13779760 17-alpha-Hydroxy-17-beta-(2-(methylamino)-4-thiazolyl)androst-4-ene-3,11-dione CAS No. 96262-20-3

17-alpha-Hydroxy-17-beta-(2-(methylamino)-4-thiazolyl)androst-4-ene-3,11-dione

Cat. No.: B13779760
CAS No.: 96262-20-3
M. Wt: 414.6 g/mol
InChI Key: YTFYVDNRAVXPEU-JSSOTJSQSA-N
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Description

17-alpha-Hydroxy-17-beta-(2-(methylamino)-4-thiazolyl)androst-4-ene-3,11-dione is a synthetic steroidal compound. It is structurally related to androgens and has been studied for its potential biological activities. The compound features a thiazole ring attached to the steroid backbone, which may contribute to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 17-alpha-Hydroxy-17-beta-(2-(methylamino)-4-thiazolyl)androst-4-ene-3,11-dione typically involves multiple steps, starting from a suitable steroid precursor. The key steps include:

    Introduction of the thiazole ring: This can be achieved through a cyclization reaction involving a thioamide and an alpha-haloketone.

    Hydroxylation: Introduction of the hydroxyl group at the 17-alpha position can be done using selective oxidation reactions.

    Amination: The methylamino group is introduced via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This includes:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Purification: Techniques such as recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group.

    Reduction: Reduction reactions can modify the ketone groups present in the structure.

    Substitution: The thiazole ring and steroid backbone can participate in various substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as PCC (Pyridinium chlorochromate) for selective oxidation.

    Reducing agents: Like sodium borohydride for reducing ketones.

    Nucleophiles: For substitution reactions, common nucleophiles include amines and thiols.

Major Products

    Oxidation products: Formation of ketones or carboxylic acids.

    Reduction products: Formation of alcohols from ketones.

    Substitution products: Various derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthesis of analogs: The compound serves as a precursor for synthesizing various analogs for research purposes.

Biology

    Receptor studies: Used in studies to understand its interaction with androgen receptors.

Medicine

    Potential therapeutic uses: Investigated for its potential in treating conditions related to androgen deficiency.

Industry

    Pharmaceutical development: Used in the development of new steroid-based drugs.

Mechanism of Action

The mechanism of action of 17-alpha-Hydroxy-17-beta-(2-(methylamino)-4-thiazolyl)androst-4-ene-3,11-dione involves its interaction with androgen receptors. The compound binds to these receptors, modulating gene expression and influencing various physiological processes. The thiazole ring may enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Testosterone: A natural androgen with a similar steroid backbone.

    Methyltestosterone: A synthetic androgen with a methyl group at the 17-alpha position.

    Oxandrolone: Another synthetic androgen with modifications at the A-ring.

Uniqueness

    Thiazole ring: The presence of the thiazole ring distinguishes it from other androgens, potentially offering unique biological activities.

    Methylamino group: This functional group may enhance its pharmacokinetic properties.

Properties

CAS No.

96262-20-3

Molecular Formula

C23H30N2O3S

Molecular Weight

414.6 g/mol

IUPAC Name

(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-17-[2-(methylamino)-1,3-thiazol-4-yl]-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11-dione

InChI

InChI=1S/C23H30N2O3S/c1-21-8-6-14(26)10-13(21)4-5-15-16-7-9-23(28,18-12-29-20(24-3)25-18)22(16,2)11-17(27)19(15)21/h10,12,15-16,19,28H,4-9,11H2,1-3H3,(H,24,25)/t15-,16-,19+,21-,22-,23-/m0/s1

InChI Key

YTFYVDNRAVXPEU-JSSOTJSQSA-N

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@]4(C5=CSC(=N5)NC)O)C

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4(C5=CSC(=N5)NC)O)C

Origin of Product

United States

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